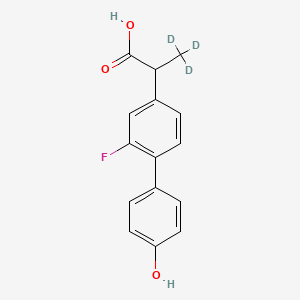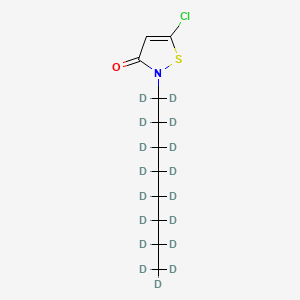
5-Chloro-2-(n-octyl-d17)-4-isothiazolin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-(n-octyl-d17)-4-isothiazolin-3-one (CIT) is an antimicrobial biocide used in a variety of industrial, commercial, and consumer products. CIT is a broad-spectrum biocide, meaning it is effective against a wide range of microorganisms. It is especially effective against bacteria and fungi, and can be used in a variety of applications, including water treatment, cooling systems, and paints and coatings. CIT is also used as a preservative in cosmetics, personal care products, and pharmaceuticals.
Aplicaciones Científicas De Investigación
Antimicrobial and Preservative Efficacy
Isothiazolinones, including variations like "5-Chloro-2-methyl-4-isothiazolin-3-one" and its derivatives, are recognized for their antimicrobial properties, particularly in cosmetics and personal care products. Studies have indicated that these compounds, as part of the preservative system Kathon CG, are potent biocides effective against a broad spectrum of microorganisms. However, their usage is also associated with sensitization and allergic reactions, highlighting the importance of understanding both their efficacy and potential health impacts (de Groot & Weyland, 1988; de Groot, 1987).
Role in Biofouling Prevention
The use of non-oxidizing biocides, including isothiazolinone derivatives, in reverse osmosis (RO) systems, has been investigated to prevent biofouling on polyamide membranes. These compounds demonstrate significant antimicrobial efficiency, which is crucial for maintaining system performance and ensuring the safety of the treated water. However, their application must be balanced with considerations for human health and environmental safety, as some of these biocides pose hazard concerns (Da-Silva-Correa et al., 2022).
Insights into Oxidative Stress and Antioxidant Activity
Research on antioxidants, such as chlorogenic acid (CGA), which shares structural similarities with isothiazolinone derivatives, suggests potential applications in mitigating oxidative stress. Antioxidant activity assays, including ORAC and FRAP tests, have been extensively used to evaluate the scavenging capacity of compounds against reactive oxygen species. This body of work underscores the importance of antioxidants in health and disease prevention, potentially offering a context for the antioxidant capabilities of isothiazolinone derivatives and their contributions to cellular protection (Munteanu & Apetrei, 2021).
Environmental and Health Safety Considerations
While the applications of isothiazolinones and their derivatives in various industries are well-documented, their environmental persistence and potential health risks warrant careful consideration. Studies focusing on the safety, bioavailability, and ecological impacts of these compounds are essential for developing sustainable and safe use practices. Environmental assessments and risk evaluations play a critical role in informing regulatory guidelines and ensuring the responsible use of these chemicals (Bilal & Iqbal, 2019).
Propiedades
IUPAC Name |
5-chloro-2-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecadeuteriooctyl)-1,2-thiazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNOS/c1-2-3-4-5-6-7-8-13-11(14)9-10(12)15-13/h9H,2-8H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMXFIUOGSODQW-OISRNESJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C(=O)C=C(S1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N1C(=O)C=C(S1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.89 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(n-octyl-d17)-4-isothiazolin-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

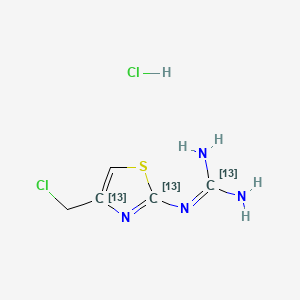



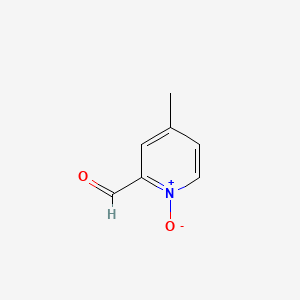
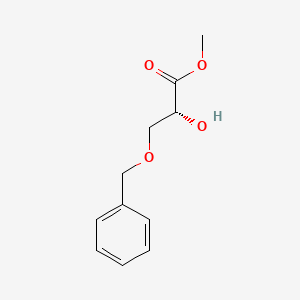
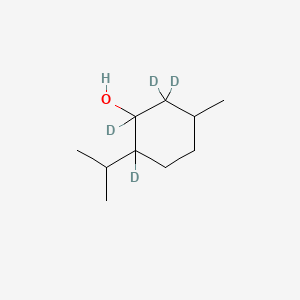
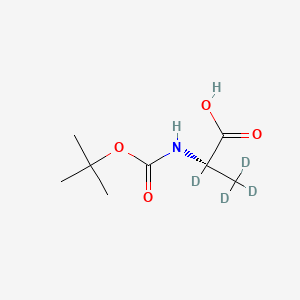
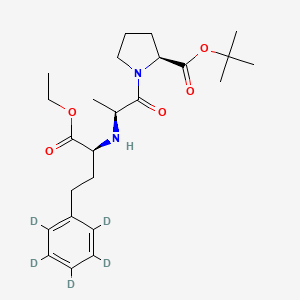
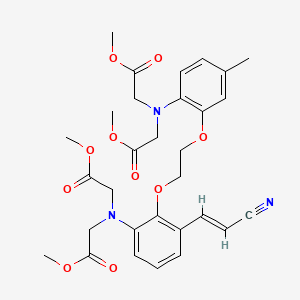
![2-Amino-3-methyl-9H-pyrido[2,3-b]indole-d3](/img/structure/B563160.png)

